Epiquinine

Description

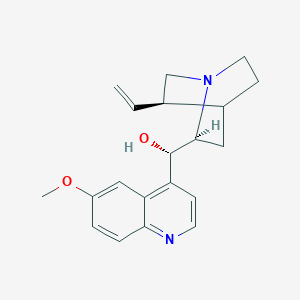

Structure

3D Structure

Properties

IUPAC Name |

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-FEBSWUBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269906 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72402-51-8, 572-60-1 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α,9S)-6'-methoxycinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M9989F55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epiquinine and Quinine: A Comprehensive Guide to C9 Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoisomeric relationship between epiquinine and quinine, two diastereomers that, despite their structural similarity, exhibit distinct physicochemical and pharmacological properties. This document will serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing their structural differences, comparative properties, and the experimental methodologies used for their differentiation and analysis.

Introduction to Quinine and its Diastereomers

Quinine, a natural alkaloid isolated from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its complex molecular structure features five stereocenters, giving rise to 16 possible stereoisomers. Among these, this compound is a key diastereomer that differs from quinine only in the configuration at the C9 hydroxyl group. This subtle change in stereochemistry leads to significant alterations in the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. Understanding the nuances of this stereoisomeric relationship is critical for the development of synthetic antimalarial drugs and for exploring the broader pharmacological potential of these compounds.

The Core of Stereoisomerism: Quinine vs. This compound

The fundamental difference between quinine and this compound lies in the spatial arrangement of the hydroxyl group attached to the C9 carbon. In quinine, the C9 hydroxyl group is in the (R)-configuration, while in this compound, it is in the (S)-configuration. This inversion of a single stereocenter classifies them as diastereomers.

Figure 1: Stereoisomeric relationship between Quinine and this compound, highlighting the epimerization at the C9 position.

This structural divergence impacts the overall conformation of the molecules, influencing how they interact with biological targets such as enzymes and receptors. The different orientations of the C9 hydroxyl group can lead to varied hydrogen bonding capabilities and steric hindrance, which are crucial for molecular recognition.

Comparative Physicochemical and Pharmacological Properties

The difference in stereochemistry at C9 results in measurable differences in the physicochemical and pharmacological properties of quinine and this compound. While extensive quantitative data from a single comparative source is scarce, the following table summarizes key reported differences.

| Property | Quinine | This compound | Significance |

| Stereochemistry at C9 | (R) | (S) | Defines the diastereomeric relationship. |

| Melting Point (°C) | ~177 (anhydrous) | ~195 | Differences in crystal lattice energy. |

| Specific Rotation | -169° (in ethanol) | +103° (in ethanol) | Opposite chiroptical properties are a key identifier. |

| Antimalarial Activity | High | Low to negligible | The C9-R configuration is crucial for potent antimalarial action. |

| Biological Target Interaction | Forms a key hydrogen bond with the heme moiety, inhibiting its polymerization. | The altered orientation of the C9-OH group hinders effective binding to the target. | Explains the disparity in antimalarial efficacy. |

Table 1: Comparative Properties of Quinine and this compound.

Experimental Protocols

The separation and characterization of quinine and this compound are fundamental for their study. Below are generalized methodologies for key experiments.

Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate quinine and this compound from a mixture.

Methodology:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is typically used. Alternatively, reversed-phase columns (e.g., C18) can be employed with a chiral mobile phase additive.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where both compounds have strong absorbance (e.g., 254 nm or 330 nm) is standard.

-

Sample Preparation: The sample mixture is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The retention times for quinine and this compound will differ due to their different interactions with the chiral stationary phase, allowing for their separation and quantification.

Figure 2: Generalized workflow for the HPLC separation of quinine and this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally differentiate between quinine and this compound.

Methodology:

-

Sample Preparation: A pure sample of the isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The proton NMR spectra of quinine and this compound will show distinct chemical shifts for the proton at the C9 position (H-9). The coupling constants between H-9 and the adjacent protons on the quinuclidine ring will also differ due to their different dihedral angles, a consequence of the altered stereochemistry.

-

¹³C NMR: The carbon NMR spectra will also exhibit differences in chemical shifts, particularly for the C9 carbon and neighboring carbons.

-

2D NMR: Techniques like COSY and HSQC can be used to confirm the proton and carbon assignments and further elucidate the conformational differences between the two molecules.

In Vitro Antimalarial Activity Assay

Objective: To quantify and compare the antimalarial efficacy of quinine and this compound.

Methodology:

-

Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in a suitable culture medium.

-

Drug Preparation: Serial dilutions of quinine and this compound are prepared.

-

Assay: The parasite cultures are incubated with the different drug concentrations for a defined period (e.g., 48-72 hours).

-

Growth Inhibition Measurement: Parasite growth can be quantified using various methods, such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using fluorometric dyes that bind to parasite DNA (e.g., SYBR Green I).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound by plotting the percentage of growth inhibition against the drug concentration. A lower IC₅₀ value indicates higher potency.

Biological Significance and Signaling Pathways

The profound difference in antimalarial activity between quinine and this compound underscores the high degree of stereospecificity required for biological action. The primary mechanism of action for quinine is the inhibition of hemozoin biocrystallization in the malaria parasite.

Figure 3: Proposed mechanism of action for Quinine and this compound, highlighting the differential inhibition of heme polymerization.

Quinine, with its C9-(R) configuration, is thought to cap the growing hemozoin crystal, preventing further polymerization of toxic free heme. The C9-(S) configuration of this compound results in a conformation that is sterically or electronically unfavorable for this interaction, leading to its significantly reduced antimalarial potency. This highlights a critical structure-activity relationship (SAR) where the specific orientation of the C9 hydroxyl group is a primary determinant of biological function.

Conclusion

The case of quinine and this compound serves as a classic and compelling example of the importance of stereochemistry in drug design and action. The inversion of a single stereocenter at the C9 position transforms a potent antimalarial drug into a significantly less active compound. For researchers in the pharmaceutical sciences, this underscores the necessity of precise stereochemical control in synthesis and the detailed characterization of all stereoisomers to fully understand the pharmacological profile of a drug candidate. The methodologies and comparative data presented in this guide provide a foundational framework for the continued study and development of quinine-based compounds and other chiral drugs.

A Technical Guide to the Discovery and History of Cinchona Alkaloids

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of cinchona alkaloids. It covers the pivotal moments in their discovery, the evolution of their extraction and synthesis, and their enduring impact on medicine.

Historical Background and Discovery

The story of cinchona alkaloids begins with the indigenous peoples of the Andes, who were the first to recognize the medicinal properties of the bark of the Cinchona tree. The bark was traditionally used to treat fevers. The legend of the Countess of Chinchón, wife of the Spanish viceroy of Peru, being cured of malaria in the 1630s is a popular, though likely apocryphal, tale that illustrates the early European encounter with this remedy.

The introduction of "Jesuit's bark," as it came to be known, to Europe in the 17th century marked a turning point in the treatment of malaria. However, the variable potency of the bark and the lack of understanding of its active principles presented significant challenges.

A major breakthrough came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active compounds from the bark. They successfully extracted and purified two key alkaloids: quinine and cinchonine. This achievement laid the foundation for the rational use of these compounds in medicine and paved the way for further chemical and pharmacological investigations.

Physicochemical Properties of Major Cinchona Alkaloids

The four principal alkaloids found in cinchona bark are quinine, quinidine, cinchonine, and cinchonidine. These are diastereomers and exhibit distinct physicochemical properties that influence their biological activity.

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Solubility in Water |

| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | 177 | -169° (in ethanol) | Sparingly soluble |

| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 | 174-175 | +262° (in ethanol) | Sparingly soluble |

| Cinchonine | C₁₉H₂₂N₂O | 294.39 | 265 | +229° (in ethanol) | Very slightly soluble |

| Cinchonidine | C₁₉H₂₂N₂O | 294.39 | 210 | -109° (in ethanol) | Very slightly soluble |

Alkaloid Content in Different Cinchona Species

The concentration of these alkaloids varies significantly between different species of the Cinchona genus. This variability was a major factor in the historical inconsistency of the bark's therapeutic efficacy.

| Cinchona Species | Quinine Content (%) | Quinidine Content (%) | Cinchonine Content (%) | Cinchonidine Content (%) | Total Alkaloid Content (%) |

| C. calisaya | 2-4 | 0.1-0.5 | 0.2-0.6 | 0.3-0.7 | 3-7 |

| C. ledgeriana | 5-14 | 0.2-0.8 | 0.1-0.5 | 0.1-0.6 | 6-16 |

| C. succirubra | 1-3 | 0.5-1.5 | 1-3 | 1-3 | 5-9 |

| C. officinalis | 2-5 | 0.1-0.6 | 0.2-0.7 | 0.3-0.8 | 3-8 |

Experimental Protocols

Historical Method: Isolation of Quinine and Cinchonine (Pelletier and Caventou, 1820)

This protocol is a representation of the classical method used by Pelletier and Caventou.

Objective: To isolate quinine and cinchonine from cinchona bark.

Materials:

-

Powdered cinchona bark

-

Dilute sulfuric acid

-

Powdered lime (calcium hydroxide)

-

Alcohol (ethanol)

-

Animal charcoal (activated carbon)

-

Water

-

Heating apparatus

-

Filtration apparatus

Methodology:

-

Extraction: The powdered cinchona bark is repeatedly treated with hot, dilute sulfuric acid to extract the alkaloids as their sulfate salts.

-

Precipitation: The acidic extract is filtered, and powdered lime is added to the filtrate. This neutralizes the acid and precipitates the alkaloids as free bases.

-

Crude Alkaloid Isolation: The precipitate is collected, dried, and then extracted with boiling alcohol to dissolve the alkaloids.

-

Crystallization of Cinchonine: The alcoholic solution is concentrated by heating. Upon cooling, cinchonine, being less soluble in alcohol than quinine, crystallizes out. The cinchonine crystals are collected by filtration.

-

Isolation of Quinine: The remaining alcoholic solution is further concentrated. The resulting residue, rich in quinine, is dissolved in dilute sulfuric acid.

-

Decolorization: The acidic quinine solution is treated with animal charcoal to remove coloring impurities and then filtered.

-

Crystallization of Quinine Sulfate: The solution is concentrated, and upon cooling, quinine sulfate crystallizes. The crystals are collected and can be further purified by recrystallization.

-

Conversion to Free Base (Optional): The purified quinine sulfate can be dissolved in water, and an alkali (e.g., ammonia) can be added to precipitate quinine as a free base.

Modern Method: Quantification of Cinchona Alkaloids by HPLC

Objective: To separate and quantify the major cinchona alkaloids in a bark sample using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Ammonium formate buffer (pH adjusted)

-

Methanol (HPLC grade)

-

Reference standards for quinine, quinidine, cinchonine, and cinchonidine

-

Cinchona bark sample

Methodology:

-

Sample Preparation:

-

A known weight of finely powdered cinchona bark is accurately measured.

-

The sample is extracted with a suitable solvent system (e.g., methanol/acidic water mixture) using sonication or reflux to ensure complete extraction of the alkaloids.

-

The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous buffer and increasing the proportion of organic solvent (acetonitrile or methanol) over time. A common mobile phase consists of an ammonium formate buffer and acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Detection Wavelength: UV detection is performed at a wavelength where the alkaloids show significant absorbance, often around 254 nm or 316 nm.

-

Injection Volume: 10-20 µL.

-

-

Calibration:

-

Standard solutions of known concentrations of each reference alkaloid are prepared and injected into the HPLC system.

-

A calibration curve is constructed by plotting the peak area against the concentration for each alkaloid.

-

-

Quantification:

-

The prepared sample extract is injected into the HPLC system.

-

The peak areas corresponding to each alkaloid in the sample chromatogram are measured.

-

The concentration of each alkaloid in the sample is determined by interpolating its peak area on the corresponding calibration curve.

-

Key Scientific Milestones and Visualizations

Total Synthesis of Quinine

The complex structure of quinine posed a significant challenge to synthetic chemists for over a century after its isolation. The first successful, though not commercially viable, total synthesis was achieved by R.B. Woodward and W.E. Doering in 1944. A key step in their synthesis was the conversion of 7-hydroxyisoquinoline to d-quinotoxine, a precursor that had previously been converted to quinine by Paul Rabe in 1918.

Epiquinine in Cinchona calisaya: A Technical Overview of its Natural Occurrence, Analysis, and Biosynthesis

A Whitepaper for Researchers and Drug Development Professionals

Foreword: The bark of the Cinchona tree is a renowned natural source of pharmacologically significant quinoline alkaloids, with quinine being the most celebrated for its historical and ongoing role in combating malaria. While extensive research has focused on the four primary alkaloids—quinine, quinidine, cinchonine, and cinchonidine—a deeper understanding of the minor alkaloids, such as epiquinine, is crucial for a comprehensive phytochemical profile and for exploring novel therapeutic avenues. This technical guide synthesizes the current knowledge on the natural occurrence, analytical methodologies, and biosynthetic origins of this compound in Cinchona calisaya.

Natural Occurrence and Quantitative Data

This compound, a diastereomer of quinine, is generally found in much lower concentrations than its major counterparts in Cinchona bark. Its presence is often reported as a minor constituent, and its concentration can vary depending on the specific cultivar, geographical location, and age of the tree.

Recent advancements in analytical techniques have enabled more precise quantification of these minor alkaloids. A study involving the analysis of various Cinchona bark samples reported the presence of this compound and its stereoisomer, epiquinidine. The concentrations of these epimers are significantly lower than the principal alkaloids.

For comparative purposes, the table below summarizes the quantitative data for the major Cinchona alkaloids alongside the available data for this compound and epiquinidine.

| Alkaloid | Concentration Range in Cinchona Bark (% of total alkaloids) |

| Quinine | 30 - 60% |

| Quinidine | 0.4 - 4.5% |

| Cinchonine | 2.5 - 20% |

| Cinchonidine | 5 - 25% |

| This compound | 0.1 - 0.5% |

| Epiquinidine | 0.1 - 0.5% |

Note: The concentration ranges are compiled from various sources and can exhibit significant variability.

Experimental Protocols for Extraction and Quantification

The analysis of this compound requires robust and sensitive analytical methods to distinguish it from its isomers and accurately quantify its low concentrations. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation and quantification of Cinchona alkaloids.

General Extraction Protocol

A generalized protocol for the extraction of alkaloids from Cinchona calisaya bark is as follows:

-

Sample Preparation: Dried Cinchona bark is finely powdered to a consistent particle size to ensure efficient extraction.

-

Alkalinization: The powdered bark is moistened with an alkaline solution, such as aqueous sodium hydroxide or ammonia, to liberate the free alkaloids from their salt forms within the plant matrix.

-

Solvent Extraction: The alkalinized bark is then extracted with an organic solvent, typically toluene or dichloromethane, using methods like maceration, percolation, or Soxhlet extraction.

-

Acidic Extraction: The organic extract containing the alkaloids is then treated with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to convert the alkaloids into their water-soluble salt forms, transferring them to the aqueous phase.

-

Purification: The acidic aqueous solution is washed with an organic solvent to remove non-alkaloidal impurities.

-

Precipitation: The pH of the aqueous solution is then raised with an alkali to precipitate the crude alkaloids.

-

Drying: The precipitated crude alkaloid mixture is filtered, washed with water, and dried.

HPLC Quantification Protocol

A representative HPLC method for the quantification of this compound alongside other Cinchona alkaloids is detailed below:

-

Instrumentation: A standard HPLC system equipped with a UV or diode-array detector (DAD) is suitable.

-

Column: A C18 reversed-phase column is commonly used. Chiral stationary phases can also be employed for improved separation of diastereomers.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), often with an ion-pairing agent like triethylamine to improve peak shape. A gradient elution is generally preferred for separating a wide range of alkaloids.

-

Detection: Detection is typically performed at a wavelength where the quinoline chromophore of the alkaloids shows strong absorbance, usually around 230 nm or 330 nm.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.

Biosynthetic Pathway and Logical Relationships

The biosynthesis of Cinchona alkaloids is a complex process that starts from the shikimate pathway and the terpenoid pathway. The key precursor is strictosidine, which is formed by the condensation of tryptamine and secologanin. While the complete biosynthetic pathway to quinine and its diastereomers is still under investigation, the general steps have been elucidated.

The formation of this compound is believed to occur through stereochemical variations during the biosynthetic steps that lead to the formation of the quinuclidine ring and the C9 hydroxyl group.

Diagram of the Cinchona Alkaloid Biosynthetic Pathway

Caption: Biosynthetic pathway of major Cinchona alkaloids and their epi-isomers.

Diagram of the Experimental Workflow for this compound Analysis

Caption: Experimental workflow for the analysis of this compound from Cinchona bark.

Conclusion and Future Directions

This compound, while a minor component of the Cinchona calisaya alkaloid profile, warrants further investigation. Its structural similarity to quinine suggests potential pharmacological activities that are yet to be fully explored. The development of more sensitive and specific analytical methods will be crucial for accurate quantification and for establishing a clearer understanding of its distribution within the Cinchona genus. Furthermore, elucidating the specific enzymatic steps that lead to the formation of this compound in the biosynthetic pathway could open up possibilities for synthetic biology approaches to produce this and other minor alkaloids for further pharmacological screening and development. This technical guide provides a foundational understanding for researchers and professionals in the field, encouraging a more inclusive study of all Cinchona alkaloids in the quest for new therapeutic agents.

The Biological Activity of Epiquinine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Antimalarial, Anticancer, and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of epiquinine derivatives, focusing on their potential as antimalarial, anticancer, and anti-inflammatory agents. While research specifically on a broad range of this compound derivatives is still emerging, this paper synthesizes the available data on this compound and its diastereomers, and draws relevant context from the wider class of quinoline compounds to inform future research and development.

Introduction to this compound and its Derivatives

This compound is a natural alkaloid and a diastereomer of the well-known antimalarial drug, quinine.[1] The key structural difference lies in the stereochemistry at the C9 position, which significantly impacts its biological activity.[1] While this compound itself demonstrates markedly reduced antimalarial efficacy compared to quinine, its unique stereochemical properties and the potential for synthetic modification make its derivatives an area of interest for the development of new therapeutic agents.[1] This guide will explore the known biological activities, present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways associated with this class of compounds.

Antimalarial Activity

The antimalarial properties of cinchona alkaloids have been recognized for centuries. However, the specific stereochemistry of this compound renders it significantly less potent than its diastereomer, quinine.

Quantitative Data on Antimalarial Activity

Studies have consistently shown that 9-epimers of cinchona alkaloids have diminished antimalarial activity.[1] Quinine and quinidine are reported to be over 100 times more active than 9-epiquinine and 9-epiquinidine against chloroquine-sensitive Plasmodium falciparum and over 10 times more active against chloroquine-resistant strains.[1]

Table 1: Comparative Antimalarial Activity of Cinchona Alkaloid Diastereomers

| Compound | Stereochemistry at C9 | Relative Activity vs. Quinine (Chloroquine-Sensitive P. falciparum) | Relative Activity vs. Quinine (Chloroquine-Resistant P. falciparum) |

| Quinine | R | 1x | 1x |

| This compound | S | >100x less active[1] | >10x less active[1] |

| Quinidine | S | More active than Quinine | More active than Quinine |

| Epiquinidine | R | >100x less active[1] | >10x less active[1] |

The reduced activity of the 9-epi configuration is thought to be due to differences in the positioning of the hydroxyl and amine groups, which may affect the strength of hydrogen bonding with biological targets.[2]

Anticancer Activity

While specific studies on the anticancer activity of a broad range of this compound derivatives are limited, the quinoline scaffold, in general, is a well-established pharmacophore in the development of anticancer agents.[3][4][5] These compounds have been shown to exert their effects through various mechanisms of action.

Mechanisms of Action of Quinoline Derivatives in Cancer

Quinoline-based anticancer agents have been shown to target several key cellular processes and signaling pathways involved in cancer progression:

-

Topoisomerase Inhibition: Some quinoline derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[3]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a common anticancer strategy. Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[6]

-

Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include:

-

EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor): Dual inhibition of these receptors can block signaling pathways that promote cell proliferation and angiogenesis.[2][3]

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Quinoline-based compounds have been identified as potent inhibitors of this pathway.[6][7]

-

Quantitative Data on Anticancer Activity of Selected Quinoline Derivatives

The following table presents IC50 values for some representative quinoline derivatives (not specifically this compound derivatives) to provide a context for the potential potency of this class of compounds.

Table 2: Cytotoxicity of Selected Quinoline Derivatives Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [8] |

| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [8] |

| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [8] |

| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 32.5 | [9] |

| 4-Anilinoquinoline | MCF-7 (Breast) | 8.30 | [10] |

| 2,4-Disubstituted Quinoline | HepG2 (Liver) | 0.28 | [11] |

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is another active area of research.[12][13] These compounds can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline and related alkaloids are often attributed to their ability to interfere with the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a central regulator of inflammation. Some alkaloids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[14][15]

-

JNK (c-Jun N-terminal Kinase) Signaling: The JNK pathway is a part of the MAPK signaling cascade and is involved in inflammatory responses. Inhibition of JNK phosphorylation has been observed with some quinoline derivatives.[16]

-

Inhibition of Pro-inflammatory Mediators: Quinoline derivatives have been shown to inhibit the production of key inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[17][18]

Quantitative Data on Anti-inflammatory Activity

Specific IC50 values for this compound derivatives in anti-inflammatory assays are not widely reported. The following table provides data for other quinoline and related compounds to illustrate the potential activity.

Table 3: Anti-inflammatory Activity of Selected Compounds

| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Thymoquinone (a quinone) | Nitric Oxide Production | LPS-stimulated Macrophages | 1.4-2.76 | [17] |

| Isonicotinate Derivative | ROS Production | Human Blood Cells | 1.42 (µg/mL) | [19] |

| Cyclolignan Enantiomer | Nitric Oxide Production | LPS-stimulated RAW 264.7 | 21.61 | [20] |

| Curcumin Analogue | NF-κB Inhibition | L929sA cells | ~6 | [21] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound derivatives.

In Vitro Antimalarial Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Protocol:

-

Parasite Culture: Culture Plasmodium falciparum (e.g., 3D7 or Dd2 strains) in O+ human red blood cells in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and gentamicin. Maintain cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

-

Drug Preparation: Prepare serial dilutions of the test compounds in the culture medium.

-

Assay Setup: In a 96-well microtiter plate, add 50 µL of the drug dilutions to each well. Add 200 µL of the synchronized parasite culture (0.5% parasitemia, 1.5% hematocrit).

-

Radiolabeling: Add 25 µL of [3H]-hypoxanthine (0.5 µCi) to each well.

-

Incubation: Incubate the plates for 48 hours under the same culture conditions.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[7][22][23]

Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC50 value.[8][24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the biological activities of quinoline derivatives and a typical experimental workflow for screening these compounds.

Signaling Pathways

Caption: Key signaling pathways targeted by quinoline derivatives in cancer and inflammation.

Experimental Workflow

Caption: A typical workflow for the screening and evaluation of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent an underexplored area within the broader field of quinoline-based drug discovery. While this compound itself exhibits weak biological activity compared to its diastereomer quinine, the potential for synthetic modifications to enhance potency and selectivity remains. The established anticancer and anti-inflammatory mechanisms of the quinoline scaffold provide a strong rationale for the synthesis and screening of novel this compound analogs.

Future research should focus on:

-

Systematic Synthesis and Screening: A focused effort to synthesize a library of this compound derivatives with diverse substitutions and evaluate their antimalarial, anticancer, and anti-inflammatory activities to establish clear structure-activity relationships.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies are crucial to elucidate their specific molecular targets and affected signaling pathways.

-

Computational Modeling: In silico studies can aid in the rational design of new derivatives with improved predicted activity and pharmacokinetic properties.

By leveraging the knowledge of quinoline pharmacology and applying modern drug discovery techniques, the therapeutic potential of this compound derivatives can be more thoroughly investigated, potentially leading to the development of novel and effective therapeutic agents.

References

- 1. d-nb.info [d-nb.info]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the JNK signaling pathway increases sensitivity of hepatocellular carcinoma cells to cisplatin by down-regulating expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thymoquinone suppresses expression of inducible nitric oxide synthase in rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of nitric oxide formation by neuronal nitric oxide synthase by quinones: nitric oxide synthase as a quinone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Epiquinine mechanism of action as an organocatalyst

An in-depth analysis of the search results is required to fulfill the user's request. The initial broad search on "epiquinine mechanism of action organocatalyst" needs to be supplemented with more specific queries to gather the necessary quantitative data and detailed experimental protocols. The subsequent steps will involve synthesizing this information into a comprehensive technical guide, complete with tables and Graphviz diagrams as requested.

Next Steps:

I will perform targeted Google searches for specific reactions catalyzed by this compound to find quantitative data (yields, enantiomeric excess) and representative experimental procedures. The following queries will be used:

-

"this compound catalyzed Michael addition quantitative data"

-

"experimental protocol for this compound catalyzed aldol reaction"

-

"enantioselective synthesis using this compound catalyst yields and ee"

-

"bifunctional catalysis this compound mechanism detailed"

Once this information is gathered, I will proceed to generate the full technical guide, including the DOT diagrams, tables, and detailed methodologies.

Spectroscopic Profile of Epiquinine: A Technical Guide for Researchers

Introduction

Epiquinine, a diastereomer of the well-known antimalarial drug quinine, presents a significant area of interest for researchers in medicinal chemistry and drug development. Its distinct stereochemistry at the C9 position influences its biological activity and physicochemical properties. A thorough understanding of its structural characteristics is paramount for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for the spectroscopic analysis of such natural products are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.74 | d | 4.5 | H-2' |

| 8.05 | d | 9.2 | H-8' |

| 7.65 | d | 2.4 | H-5' |

| 7.40 | dd | 9.2, 2.4 | H-7' |

| 7.35 | d | 4.5 | H-3' |

| 5.58 | ddd | 17.4, 10.4, 7.2 | H-10 |

| 5.15 | d | 6.4 | H-9 |

| 4.98 | d | 17.4 | H-11 (trans) |

| 4.93 | d | 10.4 | H-11 (cis) |

| 3.96 | s | - | OCH₃ |

| 3.2-2.9 | m | - | H-2, H-6, H-8 |

| 2.7-2.5 | m | - | H-3 |

| 1.9-1.7 | m | - | H-4, H-5, H-7 |

Solvent: CDCl₃. Reference: C.G. Moreland, A. Philip, F.I. Carroll, J. Org. Chem. 1974, 39, 2413-2417.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | C-6' |

| 147.5 | C-2' |

| 147.3 | C-4' |

| 143.2 | C-8a' |

| 140.9 | C-10 |

| 131.4 | C-8' |

| 126.5 | C-4a' |

| 121.7 | C-7' |

| 118.6 | C-3' |

| 114.5 | C-11 |

| 101.4 | C-5' |

| 69.8 | C-9 |

| 60.3 | C-2 |

| 55.8 | OCH₃ |

| 49.9 | C-8 |

| 43.1 | C-6 |

| 39.7 | C-3 |

| 27.8 | C-4 |

| 26.0 | C-7 |

| 21.6 | C-5 |

Solvent: CDCl₃. Reference: SpectraBase Compound ID 3gErgpm9sHM, citing C.G. Moreland, A. Philip, F.I. Carroll, J. Org. Chem. 1974, 39, 2413-2417.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3500 | O-H stretch (hydroxyl group) |

| 3070 | =C-H stretch (aromatic and vinyl) |

| 2850-2960 | C-H stretch (aliphatic) |

| 1620 | C=C stretch (aromatic and vinyl) |

| 1590, 1508 | C=C stretch (quinoline ring) |

| 1245 | C-O stretch (aryl ether) |

| 1090 | C-O stretch (secondary alcohol) |

| 830, 855 | C-H bend (out-of-plane, substituted quinoline) |

Sample Preparation: KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 324 | 15 | [M]⁺ (Molecular Ion) |

| 188 | 10 | [M - C₉H₁₄NO]⁺ |

| 174 | 20 | [C₁₁H₁₀NO]⁺ |

| 159 | 100 | [C₁₀H₇NO]⁺ |

| 136 | 85 | [C₉H₁₄N]⁺ (Quinuclidine fragment) |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain accurate mass measurements.

-

Data Acquisition:

-

Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 50-500).

-

Acquire data in full-scan mode to obtain the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Use high-resolution data to determine the elemental composition of the molecular ion and key fragments.

-

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental protocols are intended to facilitate accurate identification, characterization, and further investigation of this important cinchona alkaloid.

References

Crystal Structure of Epiquinine Hydrochloride Dihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of epiquinine hydrochloride dihydrate (C₂₀H₂₅N₂O₂⁺·Cl⁻·2H₂O). The information presented herein is crucial for understanding the stereochemical properties of this cinchona alkaloid, which in turn influences its biological activity and potential applications in drug design and asymmetric synthesis. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the workflow from crystal preparation to final structure analysis.

Crystallographic Data Summary

The crystal structure of this compound hydrochloride dihydrate has been determined by X-ray diffraction. The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[1][2] Key crystallographic data are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details [1][2]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₇ClN₂O₄ |

| Formula Weight | 396.9 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.059(2) Å |

| b = 11.537(3) Å | |

| c = 22.311(6) Å | |

| Volume | 2074.1(9) ų |

| Z | 4 |

| Calculated Density | 1.271 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | Room Temperature |

| Final R-factor | R = 6.56% for 1344 reflections |

Table 2: Key Intramolecular Distances and Torsion Angles [1][2]

| Atoms | Distance (Å) |

| N(1)⁺···O | 2.816 |

| Atoms | **Torsion Angle (°) ** |

| O(12)-C(9)···N(1)⁺-H(1) | -0.2(3.8) |

Structural Insights and Hydrogen Bonding

The crystal structure reveals that this compound hydrochloride exists as a hydrated tertiary amine hydrochloride salt.[1][2] A significant feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. All hydrogen atoms attached to oxygen or nitrogen atoms participate in these interactions. The chloride ion is involved in four hydrogen bonds, including one with the hydroxyl group of the this compound molecule.[1] The protonated quinuclidine nitrogen, N(1)⁺-H, forms a hydrogen bond with a water molecule.[1]

Notably, the structure does not exhibit any intramolecular hydrogen bonds between the hydroxyl group and the quinuclidine nitrogen atom, a feature that has been a subject of discussion in relation to its low antimalarial activity.[1][2] The observed conformation, with a near-zero O(12)-C(9)···N(1)⁺-H(1) torsion angle, is believed to be unfavorable for antimalarial efficacy.[1]

Experimental Protocols

The determination of the crystal structure of this compound hydrochloride dihydrate involves a series of precise experimental steps, from sample preparation to data analysis.

Crystallization

Single crystals suitable for X-ray diffraction were obtained through controlled crystallization techniques. While the specific crystallization conditions for the cited study are not exhaustively detailed, a general approach involves dissolving the this compound hydrochloride salt in a suitable solvent system and allowing for slow evaporation or cooling to promote the growth of well-ordered crystals. The presence of two water molecules in the crystal lattice indicates that the crystallization was likely performed from an aqueous solution.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head. The diffraction data were collected at room temperature using a diffractometer equipped with a Cu Kα radiation source (λ = 1.54178 Å).[1][2] The instrument collects a series of diffraction patterns by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods, which provide initial phase information. The resulting electron density map was interpreted to build an initial model of the this compound hydrochloride dihydrate molecule.

This initial model was then refined using full-matrix least-squares procedures. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated structure factors. The final R-factor of 6.56% for 1344 observed reflections indicates a good agreement between the final model and the experimental data.[1][2]

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is illustrated in the diagram below.

References

Epiquinine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiquinine is a natural alkaloid and a diastereomer of quinine, a well-known antimalarial drug. As the C9 epimer of quinine, it shares the same molecular formula and connectivity but differs in the three-dimensional arrangement of the hydroxyl group at the C9 position. This stereochemical difference can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery, process chemistry, and formulation development. Understanding the solubility of this compound in various organic solvents is essential for its extraction, purification, reaction chemistry, and formulation into therapeutic agents.

This technical guide provides an overview of the available knowledge on this compound's solubility, outlines a standard experimental protocol for its determination, and illustrates a key synthetic pathway. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide also provides data for its diastereomer, quinine, to serve as a valuable point of reference.

This compound Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, general principles of alkaloid solubility suggest that as a moderately polar molecule, this compound would exhibit solubility in a range of polar and non-polar organic solvents. Generally, free-base alkaloids are soluble in organic solvents but insoluble in water.[1]

Given the structural similarity to quinine, its solubility behavior can be expected to be comparable, though not identical. The difference in stereochemistry at the C9 hydroxyl group can affect the intermolecular hydrogen bonding and crystal lattice energy, leading to different solubility profiles.

Comparative Solubility of Quinine (Diastereomer)

To provide a practical reference for researchers, the following table summarizes the known quantitative solubility of quinine in several organic solvents. This data can be used as a preliminary guide for solvent selection in studies involving this compound, with the understanding that values may differ.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 46.07 | Ambient | 125 |

| Chloroform | 119.38 | Ambient | 83.3 |

| Benzene | 78.11 | Ambient | 1.25 |

| Diethyl Ether | 74.12 | Ambient | 0.4 |

This data pertains to Quinine, the C9 diastereomer of this compound.

Experimental Protocol: Solubility Determination

A reliable and commonly used method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[2][3][4] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period until the solution is saturated.

Detailed Methodology: Shake-Flask Method

-

Preparation : Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected organic solvent (e.g., methanol, ethanol, acetone, chloroform, DMSO). The amount of solid should be sufficient to ensure that undissolved solids remain at the end of the experiment.[3]

-

Equilibration : Seal the vials tightly and place them in a constant-temperature shaker or incubator. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[3][5] The duration may need to be optimized depending on the solvent and the dissolution rate of the compound.

-

Phase Separation : After equilibration, cease agitation and allow the vials to rest, letting the undissolved solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the samples at the same constant temperature.[6] Alternatively, filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) suitable for the organic solvent used.

-

Quantification : Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis : Analyze the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis Spectroscopy.[2][5]

-

Calculation : Calculate the original concentration of the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of this compound in the specific solvent at the tested temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the Shake-Flask method for determining this compound solubility.

Logical Relationship: Synthesis of this compound

This compound can be synthesized from its diastereomer, quinine, through a process of base-catalyzed epimerization. This chemical transformation proceeds through a ketone intermediate, known as quininone.

The process involves:

-

Oxidation : Quinine is oxidized at the C9 hydroxyl group to form quininone.

-

Deprotonation & Reprotonation : In the presence of a base, the proton at the C9 position of quininone is removed, forming a planar, achiral enolate intermediate. This intermediate can then be re-protonated from either face.

-

Reduction : The resulting mixture of C9 epimeric ketones is then reduced, yielding a mixture of quinine and this compound, which can be separated chromatographically.

The diagram below outlines this synthetic pathway.

References

An In-depth Technical Guide to the Thermochemical Properties of Epiquinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiquinine, a diastereomer of the historically significant antimalarial drug quinine, plays a crucial role as a chiral ligand and catalyst in asymmetric synthesis. Despite its importance in synthetic chemistry, a thorough review of the scientific literature reveals a significant gap in our understanding of its fundamental energetic properties. To date, no experimental data has been published on the thermochemical properties of this compound, such as its enthalpy of formation, enthalpy of combustion, vapor pressure, and enthalpy of sublimation. This technical guide addresses this knowledge gap by providing a comprehensive overview of the established experimental methodologies that are essential for determining these critical parameters. A detailed presentation of the standard protocols for bomb calorimetry, the Knudsen effusion method, and thermogravimetric analysis is included. This document is intended to serve as a foundational resource for researchers poised to undertake the experimental characterization of this compound's thermochemical landscape, thereby enabling a more profound understanding of its stability, phase behavior, and potential applications in drug development and materials science.

Introduction

This compound is a Cinchona alkaloid and the C9 epimer of quinine. While its antimalarial activity is significantly lower than that of quinine, it has found extensive use as a catalyst in stereoselective synthesis. The precise spatial arrangement of its functional groups, differing from quinine at the C9 hydroxyl position, imparts unique catalytic properties. A comprehensive understanding of a compound's thermochemical properties is fundamental to its application in various scientific and industrial fields, including drug development, process chemistry, and materials science. These properties govern the stability, reactivity, and phase transitions of a substance.

Currently, there is a notable absence of experimentally determined thermochemical data for this compound in the public domain. This guide outlines the standard, rigorous experimental procedures that would be employed to determine these vital properties.

Core Thermochemical Properties of this compound: Data Summary

A comprehensive search of the scientific literature and chemical databases has revealed no experimentally determined quantitative data for the core thermochemical properties of this compound. The following tables summarize this lack of data, highlighting a critical area for future research.

Table 1: Standard Molar Enthalpy of Formation and Combustion of this compound

| Property | Chemical Formula | State | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (ΔfHₘ°) | C₂₀H₂₄N₂O₂ | crystalline | Not Available | - |

| Standard Molar Enthalpy of Combustion (ΔcHₘ°) | C₂₀H₂₄N₂O₂ | crystalline | Not Available | Bomb Calorimetry |

Table 2: Sublimation and Vapor Pressure Data for this compound

| Property | Value | Temperature Range (K) | Method |

| Standard Molar Enthalpy of Sublimation (ΔsubHₘ°) | Not Available | - | Knudsen Effusion or TGA |

| Vapor Pressure (p) | Not Available | - | Knudsen Effusion or TGA |

Experimental Protocols

The determination of the thermochemical properties of an organic solid like this compound requires precise and well-established calorimetric and analytical techniques. The following sections detail the standard experimental protocols for these measurements.

Determination of the Standard Molar Enthalpy of Combustion via Bomb Calorimetry

The standard molar enthalpy of combustion is determined using a bomb calorimeter, which measures the heat evolved during the complete combustion of a substance in a constant-volume vessel. From this, the standard enthalpy of formation can be derived using Hess's Law.[1][2][3][4]

Experimental Procedure:

-

Sample Preparation: A precisely weighed pellet (typically 0.8 - 1.2 g) of high-purity this compound is prepared using a pellet press.

-

Bomb Assembly: A known length of fuse wire (e.g., platinum or nickel-chromium) is connected to the electrodes of the calorimeter's decomposition vessel (the "bomb"). The wire is positioned to be in contact with the this compound pellet, which is placed in a quartz crucible. A small, known amount of distilled water (approximately 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with a slow stream of pure oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[3]

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured volume of water in the calorimeter's container. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings. The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer with a resolution of ±0.001 K).

-

Combustion: Once thermal equilibrium is established (indicated by a stable temperature drift), the sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable post-combustion temperature drift is observed.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[1][5] The total heat evolved (q_total) is calculated using the corrected temperature rise and C_cal.

-

Corrections: Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual atmospheric nitrogen.[3]

-

Calculation of Enthalpy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat release. The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of this compound is calculated from its standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[6][7]

Caption: Workflow for the determination of the enthalpy of combustion and formation.

Determination of the Standard Molar Enthalpy of Sublimation

The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure of the solid. Two common methods for measuring the low vapor pressures of organic solids are the Knudsen effusion method and thermogravimetric analysis (TGA).

This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure is then calculated from this rate.[8][9][10]

Experimental Procedure:

-

Cell Preparation: A small amount of crystalline this compound is placed into a Knudsen cell, which is a small container with a precisely machined orifice of known area. The cell is weighed accurately.

-

System Setup: The Knudsen cell is placed in a thermostatted block within a high-vacuum chamber. The temperature of the block is controlled and measured with high precision.

-

Effusion Measurement: The system is evacuated to a high vacuum (e.g., < 10⁻⁵ mbar). At a constant temperature, the molecules of this compound sublime and effuse through the orifice. The rate of mass loss is determined by measuring the mass of the cell before and after a known period of time, or by using a high-precision microbalance in situ.[9]

-

Temperature Variation: The experiment is repeated at several different temperatures to obtain a series of mass loss rates as a function of temperature.

-

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen-Hertz-Langmuir equation: p = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of this compound.

-

Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation (ΔsubHₘ°) is determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation: d(ln p)/d(1/T) = -ΔsubHₘ°/R

Caption: Workflow for vapor pressure and sublimation enthalpy determination.

TGA can also be used to estimate vapor pressure and sublimation enthalpy by measuring the rate of mass loss of a sample as a function of temperature in a controlled atmosphere.[11][12][13]

Experimental Procedure:

-

Instrument Calibration: The TGA instrument is calibrated for temperature and mass using standard reference materials.

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in an open TGA crucible.

-

Isothermal Measurements: The sample is heated to a specific isothermal temperature below its melting point in an inert atmosphere (e.g., flowing nitrogen). The rate of mass loss ( dm/dt ) due to sublimation is measured. This is repeated at several different temperatures.

-

Data Analysis: The rate of mass loss is related to the vapor pressure. The relationship between the sublimation rate and vapor pressure can be established using the Langmuir equation for free evaporation in a flowing gas.[13]

-

Calculation of Enthalpy of Sublimation: Similar to the Knudsen method, the enthalpy of sublimation is determined from the temperature dependence of the sublimation rate using a modified form of the Clausius-Clapeyron equation. A plot of ln(rate * T¹/²) versus 1/T yields a straight line with a slope proportional to -ΔsubHₘ°.[13]

Conclusion

The thermochemical properties of this compound remain uncharacterized, representing a significant void in the chemical and pharmaceutical sciences. The experimental determination of its enthalpy of formation, combustion, and sublimation is crucial for a complete understanding of its energetic landscape. This guide provides the detailed, established protocols necessary to perform these measurements. The data obtained from such studies will be invaluable for computational modeling, reaction calorimetry, process safety assessments, and the rational design of new synthetic routes and applications for this important Cinchona alkaloid. It is hoped that this document will stimulate and facilitate future research in this area.

References

- 1. homepages.gac.edu [homepages.gac.edu]

- 2. nsuworks.nova.edu [nsuworks.nova.edu]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. biopchem.education [biopchem.education]

- 5. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 6. jpyro.co.uk [jpyro.co.uk]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. scranton.edu [scranton.edu]

- 9. pragolab.cz [pragolab.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. filab.fr [filab.fr]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Retrosynthetic Analysis of Complex Epiquinine Structures

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the retrosynthetic analysis and synthetic strategies for complex structures of epiquinine, a diastereomer of the famed antimalarial drug quinine. Understanding the synthetic pathways to this compound and its analogues is crucial for the development of novel therapeutic agents and asymmetric catalysts.[1] This document outlines the core principles of this compound retrosynthesis, presents a comparative analysis of key synthetic routes, details experimental protocols for pivotal reactions, and visualizes the logical flow of these complex chemical transformations.

Core Principles of this compound Retrosynthesis

This compound is a member of the cinchona alkaloid family, characterized by a quinoline moiety linked to a quinuclidine core at the C9 position.[2] The primary synthetic challenge lies in the precise control of stereochemistry at four contiguous stereocenters (C3, C4, C8, and C9), with the C9 hydroxyl group's orientation distinguishing it from its more famous diastereomer, quinine.